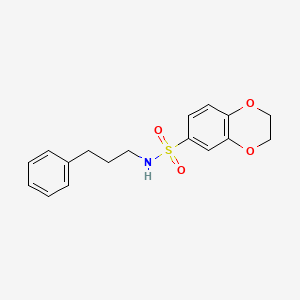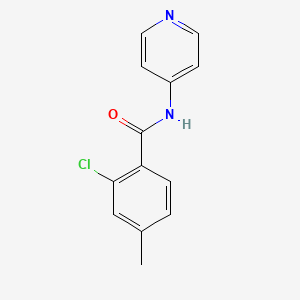
2-chloro-4-methyl-N-4-pyridinylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-methyl-N-4-pyridinylbenzamide, also known as CPB, is a chemical compound that has been widely studied for its potential applications in scientific research. CPB is a benzamide derivative that is structurally similar to the antipsychotic drug sulpiride. However, CPB has been found to have distinct biochemical and physiological effects compared to sulpiride, making it a valuable tool for researchers investigating various biological processes.
Mécanisme D'action
The exact mechanism of action of 2-chloro-4-methyl-N-4-pyridinylbenzamide is not fully understood, but it is believed to act as a partial agonist of the D2 dopamine receptor. This means that it can activate the receptor to some extent, but not to the same degree as a full agonist such as dopamine. This compound has also been found to have a high affinity for the sigma-1 receptor, which is involved in a variety of cellular processes, including calcium signaling and protein folding. It is possible that this compound's effects on this receptor contribute to its overall mechanism of action.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that this compound can increase the release of dopamine from neurons, as well as modulate the activity of other neurotransmitters such as glutamate and GABA. In vivo studies have shown that this compound can improve motor function in animal models of Parkinson's disease, as well as reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-chloro-4-methyl-N-4-pyridinylbenzamide in lab experiments is its high affinity for the D2 dopamine receptor. This makes it a valuable tool for researchers investigating the role of this receptor in various biological processes. However, one limitation of using this compound is its potential for off-target effects. This compound has been found to interact with other receptors besides the D2 dopamine receptor, which could complicate interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on 2-chloro-4-methyl-N-4-pyridinylbenzamide. One area of focus could be on developing more selective compounds that target specific dopamine receptor subtypes. This could help to reduce the potential for off-target effects and increase the specificity of the compound. Another area of focus could be on investigating the role of this compound in other biological processes besides dopamine signaling, such as calcium signaling or protein folding. Finally, this compound could be used as a starting point for the development of new drugs with improved efficacy and fewer side effects for the treatment of neurological and psychiatric disorders.
Méthodes De Synthèse
2-chloro-4-methyl-N-4-pyridinylbenzamide can be synthesized using a variety of methods, including the reaction of 4-chloro-2-nitroaniline with 4-pyridinecarboxylic acid, followed by reduction and acylation. Another method involves the reaction of 4-chloro-2-nitroaniline with 4-pyridinecarboxaldehyde, followed by reduction and acylation. Both of these methods have been used successfully to produce this compound with high purity and yield.
Applications De Recherche Scientifique
2-chloro-4-methyl-N-4-pyridinylbenzamide has been studied extensively for its potential applications in scientific research. One of the main areas of focus has been its ability to modulate dopamine receptors in the brain. This compound has been found to have a high affinity for the D2 dopamine receptor, which is involved in a variety of biological processes, including motor control, reward, and addiction. By modulating this receptor, this compound has the potential to be used in the treatment of a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.
Propriétés
IUPAC Name |
2-chloro-4-methyl-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c1-9-2-3-11(12(14)8-9)13(17)16-10-4-6-15-7-5-10/h2-8H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNQPCWXUYTWDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200848 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

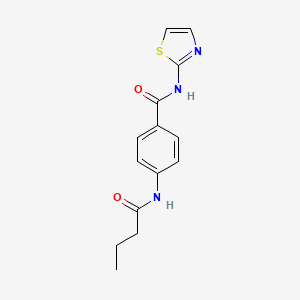
![4-[4-(phenylethynyl)benzoyl]-1-piperazinecarbaldehyde](/img/structure/B5769919.png)
![ethyl 4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)amino]benzoate](/img/structure/B5769926.png)

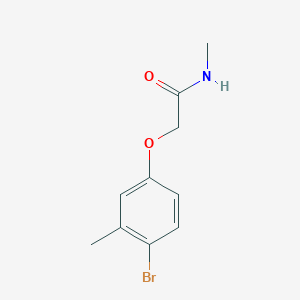
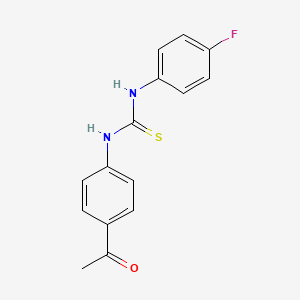
![3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5769972.png)
![2-(2-methoxyphenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5769975.png)
![2-[(2,4-dimethylphenyl)amino]benzo-1,4-quinone](/img/structure/B5769976.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5769979.png)
![2,4-dichloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5769983.png)
![4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5769988.png)
![4-[2-(2-furyl)-4-phenyl-1H-imidazol-5-yl]phenol](/img/structure/B5769992.png)
